molecular formula C19H19FN2O2S B2608732 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1049362-79-9

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2608732
CAS No.: 1049362-79-9
M. Wt: 358.43
InChI Key: WKXUKIXEDZKBRA-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a fluorophenyl group, and a methylsulfanylphenyl group

Scientific Research Applications

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring.

    Attachment of the Methylsulfanylphenyl Group: This step involves the formation of a thioether linkage between the phenyl ring and the methylsulfanyl group.

    Coupling Reactions: The final step involves coupling the intermediate products to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar structural motif.

    Other Ethanediamides: Compounds with similar core structures but different substituents.

Uniqueness

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups contribute to its stability and reactivity, while the methylsulfanyl group enhances its potential biological activity.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-25-16-5-3-2-4-15(16)22-18(24)17(23)21-12-19(10-11-19)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXUKIXEDZKBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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